molecular formula C13H8ClNO B6380740 2-Chloro-5-(4-cyanophenyl)phenol, 95% CAS No. 1261982-24-4

2-Chloro-5-(4-cyanophenyl)phenol, 95%

Cat. No. B6380740
CAS RN: 1261982-24-4
M. Wt: 229.66 g/mol
InChI Key: JLMMEPAGKKZRJI-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-cyanophenyl)phenol, 95% (2C5CPP) is a widely used organic compound in the laboratory setting. It is an aromatic compound, commonly referred to as an aryl halide, and is used in a variety of chemical reactions. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. The compound has a melting point of 59-60 °C and a boiling point of 220 °C.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-cyanophenyl)phenol, 95% is not well understood. However, it is believed to act as a Lewis acid, which is a molecule that can accept electrons from other molecules. This enables it to form complexes with other molecules, which can then be used in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(4-cyanophenyl)phenol, 95% are not well understood. However, it has been shown to be non-toxic in animal models, and there is no evidence to suggest that it has any adverse effects on human health.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-cyanophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents, which makes it easy to use in a variety of reactions. Additionally, it is stable and has a low melting point, which makes it easy to handle and store. However, it is important to note that 2-Chloro-5-(4-cyanophenyl)phenol, 95% is a highly reactive compound and should be handled with caution.

Future Directions

The potential for 2-Chloro-5-(4-cyanophenyl)phenol, 95% has yet to be fully explored. Future research could focus on the development of new synthetic methods for the preparation of 2-Chloro-5-(4-cyanophenyl)phenol, 95%, as well as its use in the synthesis of more complex organic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2-Chloro-5-(4-cyanophenyl)phenol, 95%, as well as its potential applications in medicine and other fields. Finally, research could be conducted to explore the potential of 2-Chloro-5-(4-cyanophenyl)phenol, 95% as a catalyst in a variety of reactions.

Synthesis Methods

2-Chloro-5-(4-cyanophenyl)phenol, 95% is prepared through a reaction between 2-chlorophenol and 4-cyanophenol in the presence of sulfuric acid. The reaction produces a water-soluble salt, which is then recrystallized to obtain the desired product.

Scientific Research Applications

2-Chloro-5-(4-cyanophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as dyes, pharmaceuticals, and polymers. It has also been used in the synthesis of organometallic compounds, such as palladium complexes. Additionally, it has been used in the synthesis of metal-organic frameworks and as a catalyst in organic reactions.

properties

IUPAC Name

4-(4-chloro-3-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMMEPAGKKZRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685851
Record name 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-cyanophenyl)phenol

CAS RN

1261982-24-4
Record name 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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